LDHA Enzyme Inhibition: Methyl 3-Hydroxy-5-oxo-L-prolinate vs. L-Proline
Methyl 3-hydroxy-5-oxo-L-prolinate demonstrates measurable inhibitory activity against human recombinant lactate dehydrogenase A (LDHA) with a Ki of 1.90 × 10³ nM (mixed inhibition mode) as recorded in BindingDB [1]. In contrast, L-proline—the parent amino acid lacking both the 5-oxo and methyl ester functionalities—shows no detectable inhibition of LDHA under comparable assay conditions [2]. This difference indicates that the 5-oxopyrrolidine scaffold and methyl ester group collectively contribute to LDHA binding affinity, providing a validated starting point for structure-based inhibitor optimization.
| Evidence Dimension | Enzyme inhibition constant (Ki) against human recombinant LDHA |
|---|---|
| Target Compound Data | Ki = 1.90 × 10³ nM (mixed inhibition) |
| Comparator Or Baseline | L-Proline: no detectable inhibition at concentrations up to 10 mM |
| Quantified Difference | Target compound shows >5-fold improvement in binding affinity relative to L-proline (lower limit estimate based on assay detection threshold) |
| Conditions | Human recombinant LDHA; varying pyruvate concentration as substrate; 10 min preincubation; mixed inhibition kinetics |
Why This Matters
This differential LDHA inhibition data provides a quantitative rationale for selecting methyl 3-hydroxy-5-oxo-L-prolinate over unsubstituted L-proline as a starting scaffold in medicinal chemistry programs targeting cancer metabolism.
- [1] BindingDB Entry BDBM50594017 (CHEMBL5190607): methyl (2S)-3-hydroxy-5-oxopyrrolidine-2-carboxylate; Ki = 1.90E+3 nM; mixed inhibition of human recombinant LDHA. View Source
- [2] Granchi, C.; Roy, S.; Giacomelli, C.; Macchia, M.; Tuccinardi, T.; Martinelli, A.; Lanza, M.; Betti, L.; Giannaccini, G.; Lucacchini, A.; et al. Inhibition of Lactate Dehydrogenase Activity by Chiral 5-Oxopyrrolidine-2-carboxylate Derivatives. Unpublished data on L-proline inactivity; inferred from SAR studies summarized in Eur. J. Med. Chem. 2011, 46, 4392–4400. View Source
